molecular formula C9H8S B2814611 1-Ethynyl-4-methylsulfanylbenzene CAS No. 56041-85-1

1-Ethynyl-4-methylsulfanylbenzene

Cat. No.: B2814611
CAS No.: 56041-85-1
M. Wt: 148.22
InChI Key: LLDBWBLRNOTXLL-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methylsulfanylbenzene is an organic compound with the molecular formula C9H8S It is characterized by the presence of an ethynyl group (C≡C) attached to a benzene ring, which also bears a methylsulfanyl (methylthio) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-methylsulfanylbenzene can be synthesized through various methods, including:

    Sonogashira Coupling Reaction: This method involves the coupling of 4-iodoanisole with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst, followed by deprotection of the trimethylsilyl group.

    Electrophilic Aromatic Substitution: Another approach involves the substitution of a hydrogen atom on the benzene ring with an ethynyl group using electrophilic reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-methylsulfanylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethynyl-4-methylsulfanylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-ethynyl-4-methylsulfanylbenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-Ethynyl-4-methylsulfanylbenzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-methylbenzene: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.

    4-Ethynylthioanisole: Contains a methoxy group instead of a methylsulfanyl group, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

1-ethynyl-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDBWBLRNOTXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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